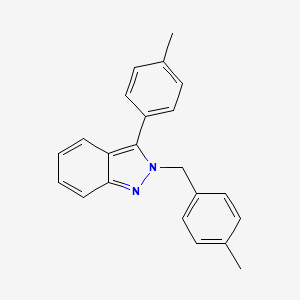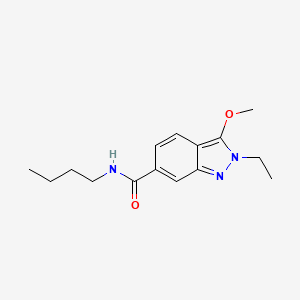![molecular formula C14H6N4O2S2 B13095498 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is a compound that features two benzo[c][1,2,5]thiadiazole units connected by an ethane-1,2-dione bridge. This compound is known for its electron-withdrawing properties and is used in various applications, including organic electronics and photovoltaics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione typically involves the reaction of benzo[c][1,2,5]thiadiazole derivatives with ethane-1,2-dione under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzo[c][1,2,5]thiadiazole units .
Aplicaciones Científicas De Investigación
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione involves its electron-withdrawing properties, which influence its interactions with other molecules. The compound can participate in charge transfer processes, making it useful in electronic applications. Molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazole: A simpler analog with similar electron-withdrawing properties.
4,7-Bis(benzo[c][1,2,5]thiadiazol-5-yl)benzene: Another compound with two benzo[c][1,2,5]thiadiazole units, but connected through a benzene ring.
Uniqueness
1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione is unique due to its ethane-1,2-dione bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Propiedades
Fórmula molecular |
C14H6N4O2S2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1,2-bis(2,1,3-benzothiadiazol-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6N4O2S2/c19-13(7-1-3-9-11(5-7)17-21-15-9)14(20)8-2-4-10-12(6-8)18-22-16-10/h1-6H |
Clave InChI |
XQLSECZAFOBYGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NSN=C2C=C1C(=O)C(=O)C3=CC4=NSN=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



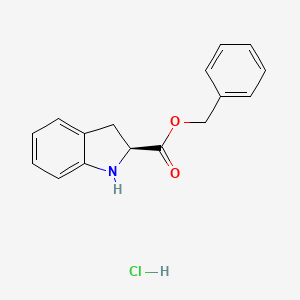

![Isothiazolo[5,4-c]pyridin-3-amine](/img/structure/B13095440.png)
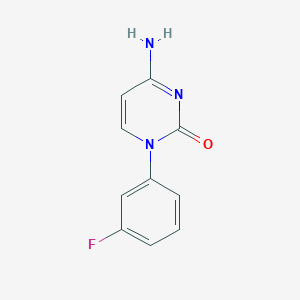


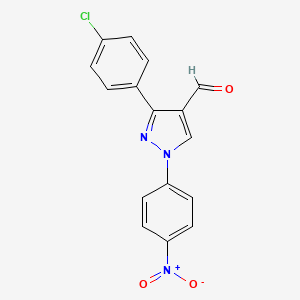
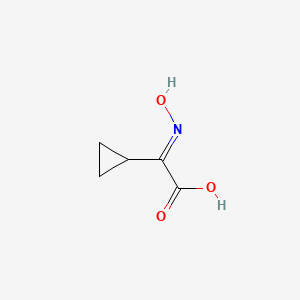
![3-Methylpyrimido[5,4-e][1,2,4]triazine](/img/structure/B13095483.png)


